Cas no 470-17-7 (Isoalantolactone)
Isoalantolactone Chemical and Physical Properties
Names and Identifiers
-
- Isoalantolactone
- (3ar,4as,8ar,9ar)-8a-methyl-3,5-dimethylene-decahydro-naphtho[2,3-b]furan-2-one
- ISOALANTOACTONE
- Naphtho[2,3-b]furan-2(3H)-one,decahydro-8a-methyl-3,5-bis(methylene)-, (3aR,4aS,8aR,9aR)-
- (+)-Isoalantolactone
- ISOHELENIN
- isolantolactone
- iso-alantolacton
- iso-alantolactone
- BYH07P620U
- NSC241036
- (3aR,4aS,8aR,9aR)-8a-methyl-3,5-bis(methylidene)decahydronaphtho[2,3-b]furan-2(3H)-one
- Naphtho(2,3-b)furan-2(3H)-one, decahydro-8a-methyl-3,5-bis(methylene)-, (3aR-(3a alpha,4a alpha,8a beta,9a alpha))-
- (3aR,4aS,8aR,
- (3aR,4aS,8aR,9aR)-Decahydro-8a-methyl-3,5-bis(methylene)naphtho[2,3-b]furan-2(3H)-one
- Naphtho(2,3-b)furan-2(3H)-one, d
- 5,10-bis-epi-Isoalantolactone
- 8beta-hydroxyeudesma-4(14),11(13)-dien-12-oic acid gamma-lactone
- Isoallantolactone
- (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f]benzofuran-2-one
- AS-74081
- UNII-QTF89ZHT7V
- Naphtho[2, decahydro-8a-methyl-3,5-bis(methylene)-, [3aR-(3a.alpha.,4a.alpha.,8a.beta.,9a.alpha.)]-
- eudesma-4(14),11(13)-dieno-12,8beta-olactone
- CHEMBL137803
- Naphtho(2,3-b)furan-2(3H)-one, decahydro-8a-methyl-3,5-bis(methylene)-, (3aR,4aS,8aR,9aR)-
- UNII-BYH07P620U
- (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
- EUDESMA-4(14),11(13)-DIEN-12-OIC ACID, 8.BETA.-HYDROXY-, .GAMMA.-LACTONE, (+/-)-
- Q27089356
- MFCD08689940
- Isoalantolactone (Isohelenin)
- 470-17-7
- HY-N0780
- NSC 601353
- 5.ALPHA.H-EUDESMA-4(15),11(13)-DIEN-12,8.BETA.-OLIDE
- Isoalantolactone, (+/-)-
- BDBM50433448
- NSC 241036
- Naphtho(2,3-b)furan-2(3H)-one, decahydro-8a-methyl-3,5-bis(methylene)-, (3aR,4aS,8aR,9aR)-rel-
- EUDESMA-4(14),11(13)-DIEN-12-OIC ACID, 8.BETA.-HYDROXY-, .GAMMA.-LACTONE
- AKOS015892694
- QTF89ZHT7V
- CHEBI:5981
- A827128
- Eudesma-4(14),11(13)-dien-12-oic acid, 8-beta-hydroxy-, gamma-lactone
- C09484
- 107439-69-0
- CS-3635
- AI3-31148
- CCG-266809
- BRN 0013402
- 4-17-00-05031 (Beilstein Handbook Reference)
- (3AR,4AS,8AR,9AR)-8A-METHYL-3,5-DIMETHYLIDENE-DODECAHYDRONAPHTHO[2,3-B]FURAN-2-ONE
- Rel-(3aR,4aS,8aR,9aR)-decahydro-8a-methyl-3,5-bis(methylene)naphtho(2,3-b)furan-2(3H)-one
- (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one
- Eudesma-4(14),11(13)-dien-12-oic acid, 8beta-hydroxy-, gamma-lactone, (+/-)-
- SCHEMBL510111
- ISOALANTOLACTONE, (+)-
- (+/-)-Isoalantolactone
- NSC-241036
- 4677-48-9
- (+)-Isoalantolactone;Isohelenin
- Epitope ID:119705
- s3829
- (3AR,4AS,8AR,9AR)-DECAHYDRO-8A-METHYL-3,5-BIS(METHYLENE)NAPHTHO(2,3-B)FURAN-2(3H)-ONE
- 8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one #
- DTXSID50874697
- NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH
- Eudesma-4(14),11(13)-dien-12-oic acid, 8-.beta.-hydroxy-, .gamma.-lactone
- 8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
- NS00094738
- CVUANYCQTOGILD-UHFFFAOYSA-N
- SCHEMBL15944432
- Naphtho(2,3-b)furan-2(3H)-one, decahydro-8a-methyl-3,5-bis(methylene)-, (3aR-(3a.alpha.,4a.alpha.,8a.beta.,9a.alpha.))-
- AKOS037623708
-
- MDL: MFCD08689940
- Inchi: 1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1
- InChI Key: CVUANYCQTOGILD-QVHKTLOISA-N
- SMILES: O1C(C(=C([H])[H])[C@]2([H])[C@@]1([H])C([H])([H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C(=C([H])[H])[C@]1([H])C2([H])[H])=O
- BRN: 0013402
Computed Properties
- Exact Mass: 232.14600
- Monoisotopic Mass: 232.146329876 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3
- Molecular Weight: 232.32
Experimental Properties
- Color/Form: Cryst.
- Density: 1.1±0.1 g/cm3
- Melting Point: 115℃
- Boiling Point: 364.9℃ at 760mmHg
- Flash Point: 152.7±25.3 °C
- Refractive Index: 1.527
- PSA: 26.30000
- LogP: 3.24060
Isoalantolactone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 40
- Safety Instruction: S22; S36
-
Hazardous Material Identification:
- Risk Phrases:R40
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Isoalantolactone Pricemore >>
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Isoalantolactone Suppliers
Isoalantolactone Related Literature
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1. 524. Adducts of alantolactone and isoalantolactone with basesJ. W. Steele,J. B. Stenlake,W. D. Williams J. Chem. Soc. 1959 2627
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2. Total synthesis of three eudesman-12,8-olides, (±)-isoalantolactone, (±)-dihydrocallitrisin and (±)-septuplinolide; structure revision of septuplinolideMasahiro Tada,Hirokazu Yamada,Akira Kanamori,Kazuhiro Chiba J. Chem. Soc. Perkin Trans. 1 1993 239
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Hitoshi Minato,Isao Horibe Chem. Commun. (London) 1965 531
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4. Studies on sesquiterpenoids. Part XVI. A new synthetic method for α-methylene-γ-lactones; total synthesis of (±)-isoalantolactoneHitoshi Minato,Isao Horibe J. Chem. Soc. C 1967 1575
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Ying Peng,Siqi Wang,Mengyue Wang,Fang Wang,Jingyu Yang,Chunfu Wu,Xiaobo Li RSC Adv. 2016 6 94486
Additional information on Isoalantolactone
Isoalantolactone (CAS No. 470-17-7): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
The compound Isoalantolactone, identified by the chemical abstracts service number CAS No. 470-17-7, is a naturally occurring lactone derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, belonging to the family of sesquiterpenes, is primarily derived from plants of the genus *Astragalus*, particularly *Astragalus propinquus*. Its unique molecular structure, characterized by a γ-lactone ring fused with a furan moiety, imparts distinct biological activities that have been the subject of extensive research in recent years.
Isoalantolactone has been studied for its potential therapeutic properties, particularly in the context of anti-inflammatory, antioxidant, and anticancer effects. The lactone ring in its structure is known to be a key pharmacophore, contributing to its ability to modulate various biological pathways. Recent studies have highlighted its role in inhibiting the activity of certain enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase, thereby suggesting its potential as a lead compound for developing novel anti-inflammatory agents.
One of the most compelling aspects of Isoalantolactone is its mechanism of action, which involves interactions with multiple cellular targets. For instance, research has demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and arresting cell cycle progression. This has been particularly observed in studies focusing on breast and liver cancer cell lines. The compound's ability to disrupt microtubule formation and interfere with mitotic spindle assembly has been implicated as a key mechanism behind its antitumor effects.
In addition to its antitumor properties, Isoalantolactone has shown promising antioxidant activities. Oxidative stress is a well-known contributor to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have indicated that Isoalantolactone can scavenge reactive oxygen species (ROS) and reduce oxidative damage to cellular components such as proteins, lipids, and DNA. This protective effect has led to investigations into its potential use as a therapeutic agent for conditions associated with oxidative stress.
The pharmacokinetic profile of Isoalantolactone is another area of active research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its efficacy and safety in clinical applications. Preliminary studies have suggested that Isoalantolactone has moderate oral bioavailability and undergoes biotransformation via Phase II metabolic pathways, primarily glucuronidation. This information is vital for optimizing dosing regimens and minimizing potential side effects.
Recent advances in synthetic chemistry have also contributed to a better understanding of Isoalantolactone's structure-activity relationships (SAR). By modifying its chemical structure through semi-synthetic approaches or total synthesis, researchers aim to enhance its biological activity while reducing toxicity. For example, derivatives of Isoalantolactone have been synthesized with modifications in the lactone ring or the furan moiety to improve their solubility and metabolic stability.
The role of Isoalantolactone in integrative medicine has also been explored. Traditional Chinese medicine (TCM) has long utilized extracts from plants containing Isoalantolactone for various health benefits. Modern research is seeking to validate these traditional uses through rigorous scientific investigation. For instance, clinical trials are being conducted to assess the efficacy of Isoalantolactone*-rich formulations in managing chronic inflammatory conditions such as rheumatoid arthritis.
The future prospects for Isoalantolactone are promising, with ongoing research aimed at elucidating its full therapeutic potential. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical applications. Regulatory agencies are also playing a crucial role in ensuring that novel compounds like Isoalantolactone meet stringent safety and efficacy standards before they can be approved for human use.
In conclusion, Isoalantolactone (CAS No. 470-17-7) represents a fascinating example of how natural products can serve as inspiration for drug discovery. Its diverse biological activities and well-defined chemical structure make it an attractive candidate for further development in medicinal chemistry. As research continues to uncover new insights into its mechanisms of action, Isoalantolactone may emerge as a valuable therapeutic agent with broad applications in human health.
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